3,6-Dibromobenzene-1,2-diamine dihydrochloride
CAS No.:
Cat. No.: VC17550919
Molecular Formula: C6H8Br2Cl2N2
Molecular Weight: 338.85 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C6H8Br2Cl2N2 |
---|---|
Molecular Weight | 338.85 g/mol |
IUPAC Name | 3,6-dibromobenzene-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H |
Standard InChI Key | ZXXNVQJROPIVIO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1Br)N)N)Br.Cl.Cl |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3,6-dibromobenzene-1,2-diamine dihydrochloride typically begins with the reduction of 3,6-dibromonitrobenzene. Hydrazine hydrate and sodium dithionite are employed as reducing agents under controlled conditions to yield the intermediate 3,6-dibromobenzene-1,2-diamine. Subsequent treatment with hydrochloric acid facilitates the formation of the dihydrochloride salt, which is purified via recrystallization. Key reaction parameters include temperature (maintained at 60–80°C), pH (acidic conditions), and reaction time (6–8 hours), which collectively ensure a yield of approximately 70–85%.
Industrial Production
Industrial-scale production utilizes continuous flow reactors to optimize efficiency and scalability. The process involves bromination of 1,2-diaminobenzene using copper(II) bromide, followed by hydrochlorination. Automated systems and real-time monitoring ensure consistent product quality, with yields exceeding 90% under optimized conditions. A comparative analysis of synthesis methods is provided in Table 1.
Table 1: Synthesis Methods for 3,6-Dibromobenzene-1,2-diamine Dihydrochloride
Parameter | Laboratory-Scale | Industrial-Scale |
---|---|---|
Reducing Agent | Hydrazine hydrate | Catalytic hydrogenation |
Yield | 70–85% | >90% |
Reaction Time | 6–8 hours | 2–4 hours |
Purification | Recrystallization | Continuous distillation |
Structural and Physicochemical Properties
Physicochemical Data
Key physicochemical properties include:
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Solubility: 25 g/L in water at 25°C; 50 g/L in ethanol
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Stability: Sensitive to light and oxygen, requiring storage in inert atmospheres at 2–8°C
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The bromine atoms at the 3 and 6 positions undergo nucleophilic substitution with reagents such as amines and thiols. For example, reaction with methylamine in dimethylformamide (DMF) yields 3,6-diaminobenzene derivatives, which are precursors to polyamides and pharmaceuticals. The reaction mechanism involves a two-step process: (1) formation of a Meisenheimer complex and (2) elimination of bromide ions.
Oxidation and Reduction Pathways
Oxidation with potassium permanganate in acidic media produces dibromoquinones, which are electroactive materials used in organic electronics. Conversely, reduction using sodium borohydride yields 3,6-dibromoaniline, a key intermediate in dye synthesis.
Biological Interactions
The amino groups participate in hydrogen bonding with enzymatic active sites, while bromine atoms engage in halogen bonding with protein residues. This dual interaction mechanism underpins the compound’s role as a cytochrome P450 inhibitor, modulating drug metabolism pathways.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to benzimidazole derivatives, which exhibit antiviral and anticancer activities. For instance, its reaction with carboxylic acids forms imidazole rings critical to protease inhibitors.
Materials Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Additionally, dibromoquinones derived from its oxidation are employed in organic light-emitting diodes (OLEDs).
Table 2: Key Applications of 3,6-Dibromobenzene-1,2-diamine Dihydrochloride
Application | Description | Reference |
---|---|---|
Drug Synthesis | Benzimidazole precursor for antivirals | |
Polymer Chemistry | Cross-linker for epoxy resins | |
Organic Electronics | Dibromoquinones for OLEDs |
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